2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide scaffold. Its structure includes a 4-amino-5-(4-tert-butylphenyl) substituent on the triazole ring and an N-(4-methoxyphenyl) acetamide moiety.
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-21(2,3)15-7-5-14(6-8-15)19-24-25-20(26(19)22)29-13-18(27)23-16-9-11-17(28-4)12-10-16/h5-12H,13,22H2,1-4H3,(H,23,27) |
InChI Key |
HRCPPOIBHJTYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol compound.
Final Coupling: The acetamide moiety is attached through an amidation reaction, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules due to its functional groups and structural features.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Medicine
- Potential Therapeutic Effects : The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation in vitro . Its mechanism of action may involve interaction with specific molecular targets related to cancer pathways.
Anticancer Activity
A notable study explored the anticancer potential of various triazole derivatives, including this compound. The results indicated that it could effectively reduce cell viability in several cancer cell lines, suggesting its potential as a lead compound for drug development .
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial efficacy of compounds similar to this one. The findings demonstrated that the presence of the triazole ring significantly enhances antibacterial activity, making it a candidate for further development in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. Generally, the triazole ring can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Agents
- Leader Compound AS111: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in rat formalin edema models. Its pyridinyl and methylphenyl groups enhance target binding compared to the tert-butyl and methoxyphenyl groups in the target compound .
- Furan-2-yl Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show anti-exudative activity comparable to diclofenac. The furan ring introduces polar interactions absent in the tert-butylphenyl group of the target compound .
Reverse Transcriptase Inhibitors
- AM33: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide demonstrates superior binding affinity to HIV-1 reverse transcriptase over Nevirapine. The hydroxylphenyl group enhances hydrogen bonding, whereas the tert-butylphenyl in the target compound may prioritize hydrophobic interactions .
Orco Channel Modulators
- VUAA-1 and OLC-12: These Orco agonists/antagonists feature ethylphenyl and pyridinyl substituents.
Antimicrobial and Antioxidant Agents
- Pyridin-4-yl Derivatives : N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (e.g., KA3, KA7) show broad-spectrum antimicrobial activity. Electron-withdrawing groups on the phenyl ring improve efficacy, a feature absent in the methoxyphenyl group of the target compound .
Structural-Activity Relationship (SAR) Trends
Key Research Findings
- Anti-Inflammatory Potency : The target compound’s tert-butyl group may offer superior hydrophobic binding compared to AS111’s pyridinyl group but lacks the electron-withdrawing substituents that enhance activity in KA-series derivatives .
- Enzyme Inhibition : While AM33’s hydroxyphenyl group is critical for reverse transcriptase inhibition, the target compound’s tert-butylphenyl group may favor interactions with lipid-rich enzyme domains .
- Metabolic Stability : The 4-methoxyphenyl group in the target compound could increase susceptibility to oxidative metabolism compared to halogenated analogs (e.g., 2,6-dichlorophenyl derivatives) .
Biological Activity
The compound 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C21H25N5O2S
- Molecular Weight: 411.53 g/mol
- CAS Number: 840496-66-4
The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . The following table summarizes the findings related to its antimicrobial efficacy:
| Microorganism | IC50 (µM) | Method of Evaluation |
|---|---|---|
| Staphylococcus aureus | 1.4 | Agar disc-diffusion method |
| Escherichia coli | 200 | Agar disc-diffusion method |
| Mycobacterium tuberculosis | 2.32 | HPLC and MS spectral analysis |
The compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 1.4 µM, indicating potent antibacterial properties. It also showed selective inhibition against Mycobacterium tuberculosis with an IC50 of 2.32 µM, suggesting potential for further development as an antitubercular agent .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound was tested on various cell lines, including MRC-5 lung fibroblast cells. The results indicated that it exhibited no acute cellular toxicity at concentrations exceeding 128 µM, thus suggesting a favorable safety profile for further investigation .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. Molecular docking studies indicate that the triazole moiety may bind effectively to target proteins involved in cell wall synthesis or metabolic pathways in bacteria .
Case Study 1: Antitubercular Activity
In a study focusing on the antitubercular activity of various triazole derivatives, the compound was noted for its selective inhibition of Mycobacterium tuberculosis. The researchers conducted molecular dynamics simulations to understand the binding interactions between the compound and the target enzyme Pantothenate synthetase, revealing stable protein-ligand complexes that support its potential as a therapeutic agent against tuberculosis .
Case Study 2: Comparative Analysis with Other Derivatives
A comparative analysis was performed on several triazole derivatives to evaluate their antibacterial activities. The compound outperformed several analogs in terms of potency against Gram-positive bacteria and exhibited lower toxicity levels compared to traditional antibiotics like tetracycline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
